Boc-Hyp(Bzl)-OH

Catalog No.
S684747
CAS No.
54631-81-1
M.F
C17H23NO5
M. Wt
321.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Hyp(Bzl)-OH

CAS Number

54631-81-1

Product Name

Boc-Hyp(Bzl)-OH

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1

InChI Key

DGIGGVANZFKXLS-KGLIPLIRSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2

Synonyms

54631-81-1;Boc-Hyp(Bzl)-OH;(2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid;Boc-O-benzyl-trans-4-hydroxy-L-proline;Boc-O-benzyl-L-hydroxyproline;ST51037532;PubChem12278;Boc-Hyp(Bzl)-OH?DCHA;15535_ALDRICH;SCHEMBL376159;15535_FLUKA;CTK8B5003;DGIGGVANZFKXLS-KGLIPLIRSA-N;MolPort-003-926-839;ZINC404745;ACT02248;ANW-46986;CB-945;AKOS015924089;AKOS015998709;AM81836;RTR-019310;VA50594;AJ-22408;AK-80328

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2

Peptide Synthesis:

Boc-Hyp(Bzl)-OH, also known as N-Boc-L-hydroxyproline benzyl ester, is a key building block used in peptide synthesis. It is a protected amino acid derivative, meaning that the amino group (NH2) and the carboxylic acid group (COOH) are protected by Boc (tert-butyloxycarbonyl) and benzyl (Bzl) groups, respectively. These protecting groups allow for the selective formation of peptide bonds while preventing unwanted side reactions [].

The advantage of using Boc-Hyp(Bzl)-OH in peptide synthesis lies in its ability to introduce the hydroxyproline (Hyp) amino acid into the peptide chain. Hydroxyproline plays a crucial role in the structure and function of various proteins, including collagen, elastin, and certain hormones []. The benzyl group can be easily removed under mild conditions, allowing for further manipulation of the peptide [].

Chemical Biology Studies:

Boc-Hyp(Bzl)-OH can also be employed in chemical biology research to investigate the role of hydroxyproline in protein function. The benzyl group serves as a tag that can be modified with various functional groups, enabling researchers to study the protein's interactions with other molecules or cellular components [].

Furthermore, Boc-Hyp(Bzl)-OH can be used to create activity-based probes (ABPs) for the specific detection and characterization of enzymes that modify hydroxyproline residues in proteins []. This approach allows for the identification and study of enzymes involved in various biological processes, potentially leading to the development of new therapeutic strategies.

Boc-Hyp(Bzl)-OH, also known as N-Boc-O-benzyl-L-hydroxyproline, is a synthetically derived chemical compound commonly used as a building block in peptide synthesis. It belongs to a class of compounds called protected amino acids. These amino acids have reactive functional groups temporarily masked (protected) to prevent unwanted side reactions during peptide chain formation.

The significance of Boc-Hyp(Bzl)-OH lies in its role as a versatile building block for creating peptides containing the hydroxyproline (Hyp) amino acid. Hydroxyproline plays a crucial role in the structure and stability of collagen, a major protein found in connective tissues. By incorporating Boc-Hyp(Bzl)-OH into peptide sequences, researchers can study the biological functions of hydroxyproline-containing peptides and develop novel therapeutic agents.


Molecular Structure Analysis

The structure of Boc-Hyp(Bzl)-OH consists of several key features (Figure 1):

  • Boc protecting group (Boc): The N-terminus (amino group) is protected by a tert-butyloxycarbonyl (Boc) group, denoted as "Boc" in the name. This bulky group prevents the amino group from participating in undesired reactions during peptide synthesis.
  • Hydroxyproline (Hyp): The core structure is a hydroxyproline amino acid residue. Hydroxyproline differs from proline by the presence of a hydroxyl group (-OH) on the side chain, contributing to the stability of collagen.
  • Benzyl protecting group (Bzl): The hydroxyl group on the hydroxyproline side chain is further protected by a benzyl group (Bzl). This prevents unwanted reactions with the hydroxyl group during peptide synthesis.

Figure 1: Molecular Structure of Boc-Hyp(Bzl)-OH


Chemical Reactions Analysis

Synthesis

Deprotection

A crucial step in peptide synthesis using Boc-Hyp(Bzl)-OH is deprotection. This involves removing the Boc and Bzl protecting groups to reveal the free amino and hydroxyl groups, allowing for peptide bond formation. Common deprotection protocols involve treatment with strong acids like trifluoroacetic acid (TFA) for Boc removal and milder acidic or hydrogenolytic conditions for Bzl removal.

Peptide bond formation

The deprotected Boc-Hyp(Bzl)-OH can then participate in peptide bond formation reactions with other deprotected amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or peptide coupling agents like PyBOP.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white or off-white crystalline solid at room temperature.
  • Melting point: Expected to be relatively high due to the presence of the bulky Boc and Bzl protecting groups.
  • Boiling point: Not applicable as decomposition likely occurs before reaching the boiling point.
  • Solubility: Likely soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile commonly used in peptide synthesis.
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or elevated temperatures.

Boc-Hyp(Bzl)-OH itself doesn't have a specific mechanism of action. It serves as a precursor for the incorporation of hydroxyproline into peptides. Once incorporated and deprotected, the hydroxyproline residue within the peptide can influence its structure, stability, and interaction with other molecules depending on the specific peptide sequence.

Boc-Hyp(Bzl)-OH is likely to exhibit similar hazards as other protected amino acids.

  • Potential irritation: May cause skin, eye, and respiratory tract irritation upon contact or inhalation.
  • Potential genotoxicity: Some studies suggest potential genotoxicity for certain protected amino acids. However, specific data for Boc-Hyp(Bzl)-OH is lacking, and further research is needed.

XLogP3

2.3

Wikipedia

Boc-O-benzyl-trans-4-hydroxy-L-proline

Dates

Modify: 2023-08-15

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